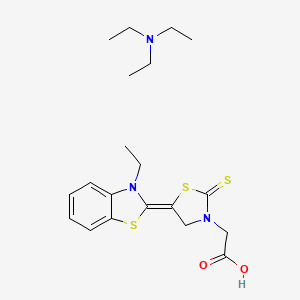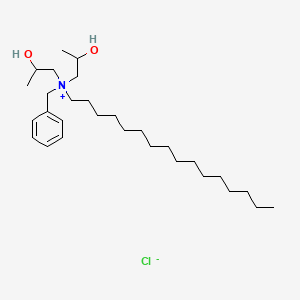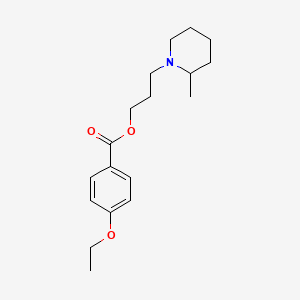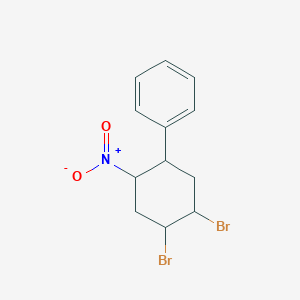
Pyridine, 2-(p-chlorostyryl)-4-((4-(diethylamino)-1-methylbutyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Pentanediamine,n4-[2-[(1E)-2-(4-chlorophenyl)ethenyl]-4-pyridinyl]-n1,n1-diethyl- is a complex organic compound with a unique structure that includes a pyridine ring, a chlorophenyl group, and a pentanediamine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Pentanediamine,n4-[2-[(1E)-2-(4-chlorophenyl)ethenyl]-4-pyridinyl]-n1,n1-diethyl- typically involves multiple steps, starting with the preparation of the pyridine ring and the chlorophenyl group. These intermediates are then coupled through a series of reactions, including alkylation and amination, to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Pentanediamine,n4-[2-[(1E)-2-(4-chlorophenyl)ethenyl]-4-pyridinyl]-n1,n1-diethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Aplicaciones Científicas De Investigación
1,4-Pentanediamine,n4-[2-[(1E)-2-(4-chlorophenyl)ethenyl]-4-pyridinyl]-n1,n1-diethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies of enzyme interactions and protein binding.
Medicine: It has potential as a pharmaceutical intermediate for developing new drugs.
Industry: It can be used in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of 1,4-Pentanediamine,n4-[2-[(1E)-2-(4-chlorophenyl)ethenyl]-4-pyridinyl]-n1,n1-diethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Pentanediamine, N1,N1-diethyl-: This compound lacks the pyridine and chlorophenyl groups, making it less complex.
4-Amino-1-(diethylamino)pentane: This compound has a similar backbone but different functional groups
Uniqueness
1,4-Pentanediamine,n4-[2-[(1E)-2-(4-chlorophenyl)ethenyl]-4-pyridinyl]-n1,n1-diethyl- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
58521-04-3 |
|---|---|
Fórmula molecular |
C22H30ClN3 |
Peso molecular |
371.9 g/mol |
Nombre IUPAC |
4-N-[2-[(E)-2-(4-chlorophenyl)ethenyl]pyridin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C22H30ClN3/c1-4-26(5-2)16-6-7-18(3)25-22-14-15-24-21(17-22)13-10-19-8-11-20(23)12-9-19/h8-15,17-18H,4-7,16H2,1-3H3,(H,24,25)/b13-10+ |
Clave InChI |
FIDFDSHBKIWNIN-JLHYYAGUSA-N |
SMILES isomérico |
CCN(CC)CCCC(C)NC1=CC(=NC=C1)/C=C/C2=CC=C(C=C2)Cl |
SMILES canónico |
CCN(CC)CCCC(C)NC1=CC(=NC=C1)C=CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






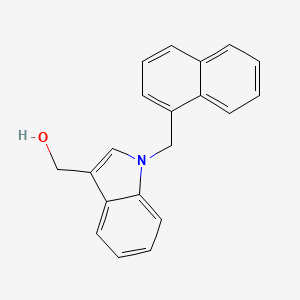
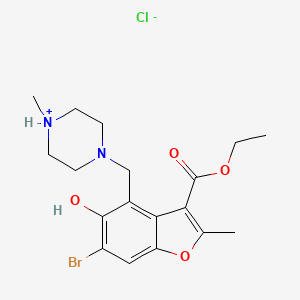
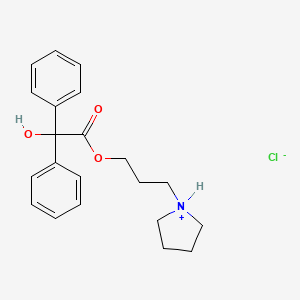

![diaminomethylidene-[5-(3,4,5-trimethoxybenzoyl)oxypentyl]azanium;sulfate](/img/structure/B13766520.png)
